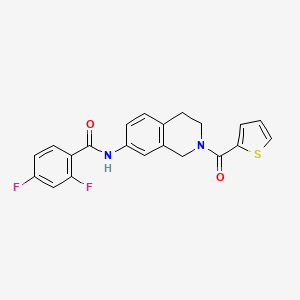

2,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

This compound belongs to a class of tetrahydroisoquinoline derivatives featuring a benzamide core substituted with fluorine atoms at the 2- and 4-positions and a thiophene-2-carbonyl group attached to the tetrahydroisoquinoline scaffold. Such compounds are typically synthesized via coupling reactions between acylated tetrahydroisoquinoline intermediates and substituted benzoyl chlorides or activated carboxylic acids.

Properties

IUPAC Name |

2,4-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O2S/c22-15-4-6-17(18(23)11-15)20(26)24-16-5-3-13-7-8-25(12-14(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCATDOUBGRUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the Thiophene-2-carbonyl Group: This step involves acylation of the tetrahydroisoquinoline intermediate with thiophene-2-carbonyl chloride under basic conditions.

Attachment of the Benzamide Moiety: The final step involves coupling the difluorobenzoyl chloride with the intermediate obtained from the previous step, using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The difluoro groups can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reducing the carbonyl group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the difluoro groups.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The exact mechanism of action of 2,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The difluoro groups and the thiophene moiety may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. In contrast, the trimethoxybenzamide analog (C₂₄H₂₄N₂O₆) has electron-donating methoxy groups, which may alter pharmacokinetic profiles .

Heterocyclic Moieties: Thiophene (C₅H₄S) in the target compound offers sulfur-mediated interactions and aromaticity, whereas furan (C₄H₃O) in analogs and introduces oxygen-based polarity.

Lipophilicity and Bioavailability: The trifluoromethyl group in increases lipophilicity (LogP ~3.5), favoring membrane permeability.

Synthetic Complexity :

- Compounds with sulfonyl groups (e.g., ) require additional sulfonation steps, while cyclopropane-containing analogs (e.g., ) may involve strained ring syntheses. The target compound’s thiophene-2-carbonyl group is synthesized via standard acylation protocols .

Research Findings and Implications

- Spectroscopic Differentiation : IR spectra of related compounds (e.g., hydrazinecarbothioamides) show characteristic C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, which are absent in cyclized products like 1,2,4-triazoles . The target compound’s carbonyl and thiophene vibrations would similarly distinguish it from analogs.

Biological Activity

2,4-Difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluorobenzene moiety, a tetrahydroisoquinoline structure, and a thiophene carbonyl group. The combination of these functional groups suggests various therapeutic applications, particularly in targeting specific biological pathways.

Chemical Structure

The compound's molecular structure can be represented as follows:

Key Features

- Difluorobenzene Moiety : Enhances lipophilicity and potential interactions with biological targets.

- Tetrahydroisoquinoline : Known for its diverse pharmacological properties.

- Thiophene Carbonyl Group : May contribute to the compound's reactivity and interaction with biomolecules.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities. These include:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound.

- Anticancer Potential : The tetrahydroisoquinoline structure is often associated with anticancer activity due to its ability to interfere with cell signaling pathways.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within biological systems. This binding may inhibit the activity of these targets, disrupting cellular processes and potentially leading to therapeutic effects in diseases such as cancer or infections.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Competitive inhibition of target enzymes |

Table 2: Comparison with Similar Compounds

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 2,6-Difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide | Antibacterial | 1.35 - 2.18 |

| Benzodioxane–Benzamides | FtsZ Inhibitor | 1.0 |

| Pyrazinamide | Antitubercular | 0.5 |

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

- Antimicrobial Studies : Research on related thiophene derivatives has demonstrated significant antibacterial activity against Escherichia coli strains resistant to beta-lactam antibiotics. These findings suggest that modifications to the thiophene moiety could enhance the effectiveness of the original compound.

- Cancer Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, indicating potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how are intermediates characterized?

- Methodology :

- Use a multi-step synthesis approach: (1) Construct the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions. (2) Introduce the thiophene-2-carbonyl group via acylation under anhydrous conditions (e.g., DMF as solvent, 60–80°C). (3) Couple the 2,4-difluorobenzamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification: Employ silica gel column chromatography with gradients of ethyl acetate/hexane. Confirm intermediate purity via TLC and HPLC (>95% purity).

- Characterization: Use (δ 7.2–8.1 ppm for aromatic protons), , and HRMS for structural validation .

Q. Which spectroscopic and analytical techniques are critical for verifying the compound’s structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine substituents (e.g., ) and tetrahydroisoquinoline protons. Compare with reference spectra of analogous compounds .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine atoms.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and resolve the crystal lattice .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodology :

- In vitro binding assays : Screen against orexin or ROR nuclear receptors (e.g., competitive binding assays with -labeled ligands). Use HEK-293 cells transfected with target receptors .

- Dose-response studies : Determine IC values (e.g., 1–10 µM range) using fluorescence-based readouts (e.g., calcium mobilization for orexin receptors) .

Advanced Research Questions

Q. How can researchers identify the primary molecular target(s) of this compound, given its structural similarity to ROR modulators?

- Methodology :

- Computational docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding affinity to RORα/γ pockets. Compare with known agonists (e.g., SR1078, IC 1–3 µM) .

- CRISPR-Cas9 knockout models : Validate target engagement by measuring activity loss in RORα/γ-knockout cell lines .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) using immobilized receptor proteins .

Q. What strategies resolve contradictions in observed biological activity across different assay systems (e.g., cell-free vs. cellular assays)?

- Methodology :

- Purity analysis : Re-analyze compound batches via HPLC-MS to rule out degradation products (>99% purity).

- Membrane permeability assessment : Use Caco-2 cell monolayers to measure apparent permeability (P), which may explain discrepancies in cellular uptake .

- Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites interfering with assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Methodology :

- Systematic substitution : Synthesize derivatives with modified fluorophenyl or thiophene groups (e.g., replace 2,4-difluoro with 3,5-difluoro). Test IC against ROR isoforms .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors. Validate with mutagenesis studies (e.g., RORγ LBD mutants) .

Q. What experimental designs mitigate challenges in the compound’s solubility and bioavailability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.